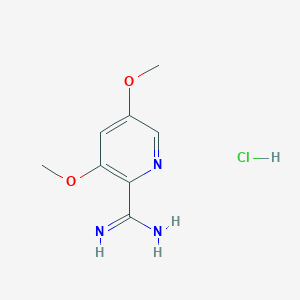
3,5-Dimethoxypicolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C8H12ClN3. Its standard purity is 97% . This compound belongs to the class of imidazoles, which are important heterocyclic structures found in various functional molecules. Imidazoles have diverse applications, ranging from pharmaceuticals and agrochemicals to materials science and catalysis .
Vorbereitungsmethoden
Synthetic Routes:: One method for synthesizing 3,5-Dimethoxypicolinimidamide hydrochloride involves cyclization of amido-nitriles. Researchers have reported a protocol where amido-nitriles react to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The resulting 2,4-disubstituted NH-imidazoles exhibit varying yields depending on the coupling partners .
Analyse Chemischer Reaktionen
3,5-Dimethoxypicolinimidamide hydrochloride can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with modified substituents on the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- As a building block: Researchers use 3,5-Dimethoxypicolinimidamide hydrochloride as a precursor in the synthesis of more complex molecules.
- Coordination chemistry: It can serve as a ligand in coordination complexes.
- Biological studies: Researchers investigate its interactions with enzymes, receptors, or other biological targets.
- Medicinal chemistry: It may be explored for potential drug development due to its structural features.
- Materials science: Its derivatives could find applications in functional materials, such as sensors or catalysts.
Wirkmechanismus
The specific mechanism by which 3,5-Dimethoxypicolinimidamide hydrochloride exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons with similar compounds are not provided here, it’s essential to explore related imidazoles and highlight the uniqueness of 3,5-Dimethoxypicolinimidamide hydrochloride.
Remember that this compound’s applications and properties may continue to evolve as scientific research progresses
Eigenschaften
Molekularformel |
C8H12ClN3O2 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
3,5-dimethoxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-12-5-3-6(13-2)7(8(9)10)11-4-5;/h3-4H,1-2H3,(H3,9,10);1H |
InChI-Schlüssel |
XPMSRBSWYZMHPT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(N=C1)C(=N)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)

![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)

![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)

![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)

![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)




![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
